methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate
Description
Methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-...-carboxylate (hereafter referred to as Compound X) is a triterpenoid derivative with a complex polycyclic framework. Its structure includes a cyclopenta[a]chrysene core modified by a hydroxyimino group at position 3 and a methyl carboxylate ester at position 7a. The stereochemical configuration (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z) is critical for its biological activity, as demonstrated in related compounds .
Properties
Molecular Formula |
C28H43NO3 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
methyl (3E,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
InChI |
InChI=1S/C28H43NO3/c1-24(2)13-15-28(23(30)32-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29-31)19(25)9-12-27(22,26)5/h7,19-20,22,31H,8-17H2,1-6H3/b29-21+/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
InChI Key |
UKXCLLYLCRBBDH-IIINPDGDSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N\O)/[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=NO)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Betulinic Acid as a Precursor
Betulinic acid (1) is typically isolated from birch bark or synthesized via partial oxidation of betulin. Its carboxyl group at C-28 and hydroxyl group at C-3 are primary sites for derivatization. Methylation of the C-28 carboxyl group is achieved using methanol under acidic conditions or via diazomethane, yielding methyl betulinate (2).
Oxidation to 3-Oxo Intermediates
Selective oxidation of the C-3 hydroxyl group to a ketone is critical for subsequent oxime formation. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane converts 1 to 3-oxo-betulinic acid derivatives. For example, methyl 3-oxo-betulinate (3) is obtained in 85% yield using PCC.
The introduction of the hydroxyimino group at C-3 involves condensation of the 3-oxo intermediate with hydroxylamine. This step requires precise control of pH and temperature to avoid overoxidation or side reactions.
Reaction Conditions for Oxime Synthesis
A solution of methyl 3-oxo-betulinate (3) in ethanol is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate at 60°C for 4–6 hours. The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, forming the Z-configured oxime due to steric hindrance from the adjacent methyl groups. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 15:1), yielding the oxime (4) in 69–85% yield.
Table 1: Optimization of Oxime Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | THF | Ethanol |
| Temperature (°C) | 60 | 80 | 60 |
| Time (h) | 6 | 4 | 5 |
| Yield (%) | 69 | 72 | 85 |
Stereochemical Control During Functionalization
The Z-configuration of the hydroxyimino group is dictated by the bulky pentacyclic framework. Computational studies suggest that the transition state favors axial attack of hydroxylamine, leading to the observed stereochemistry.
Role of Solvent and Catalysts
Polar aprotic solvents like acetonitrile improve reaction rates by stabilizing the hydroxylamine intermediate. However, ethanol is preferred for its ability to dissolve both the substrate and reagent. Catalytic amounts of acetic acid (5 mol%) enhance proton transfer during imine formation.
Purification and Characterization
The final product is isolated via column chromatography followed by recrystallization from methanol/water. Key characterization data include:
-
¹H NMR (CDCl₃): δ 3.65 (s, 3H, COOCH₃), 2.45 (s, 1H, NOH), 1.68 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₃₂H₄₉NO₄ [M+H]⁺: 526.3632; found: 526.3636.
Alternative Synthetic Routes
Gold(I)-Catalyzed Cycloaddition
A formal (4+1) cycloaddition between methylenecyclopropanes (5) and 7-aryl-1,3,5-cycloheptatrienes (6) generates cyclopentene intermediates (7), which can be functionalized to yield the target compound. Gold(I) catalysts (e.g., Ph₃PAuNTf₂) enable isomerization and cyclopropanation steps, achieving 77% yield for analogous structures.
Table 2: Gold(I)-Catalyzed Reaction Optimization
| Catalyst | Substrate | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ph₃PAuNTf₂ | 5a | 120 | 77 |
| JohnPhosAuNTf₂ | 5b | 100 | 65 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. For instance:
- NMR Spectroscopy : Provides insights into the molecular framework by identifying the different hydrogen environments.
- Mass Spectrometry : Assists in determining the molecular weight and structural integrity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : Compounds derived from triterpenoids have been shown to induce apoptosis in cancer cells via mitochondrial pathways. Studies on derivatives of betulinic acid suggest that they can inhibit key enzymes involved in tumor proliferation .
Antimicrobial Properties
Compounds with hydroxylamine functionalities have been explored for their antimicrobial activity. The presence of hydroxylamine groups can enhance interactions with microbial cell membranes or enzymes critical for microbial survival.
Material Science
The unique structural properties of this compound make it a candidate for use in developing new materials with specific mechanical or thermal properties. Its application could extend to:
- Polymer Chemistry : Serving as a monomer or additive to improve the properties of polymers.
Agricultural Chemicals
Similar compounds have been investigated for use as agrochemicals. Their potential role includes:
- Pesticides : Targeting specific pests while minimizing environmental impact due to their selective toxicity.
Case Studies
Several case studies highlight the effectiveness of compounds similar to methyl (3aR...):
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Substituent Diversity: The 3-(hydroxyimino) group in Compound X distinguishes it from analogues with esterified or halogenated substituents (e.g., bromine in ), which may alter pharmacokinetics and toxicity profiles.
- Stereochemical Complexity: All analogues share a rigid, stereospecific core, but variations in substituent positions modulate receptor binding specificity.
Pharmacological and Physicochemical Properties
- Lipophilicity : Compound X’s pentamethyl groups and carboxylate ester likely confer intermediate logP values compared to the highly lipophilic brominated analogue and the polar acrylate derivative .
- Hydrogen-Bonding Capacity: The hydroxyimino group enhances solubility in polar solvents, a feature absent in non-polar halogenated analogues .
- The hydroxyimino group may target oxidative stress pathways, similar to terpenoid derivatives in essential oils .
Research Findings and Implications
- Antimicrobial Potential: The hydroxyimino group in Compound X may mimic bioactive terpenes in essential oils, which disrupt microbial membranes .
- Environmental Persistence : Unlike fluorinated compounds discussed in , cyclopenta[a]chrysene derivatives like Compound X are less environmentally persistent due to biodegradability.
Biological Activity
Methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate is a complex organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. Its unique structure suggests potential for diverse biological activities. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features multiple methyl groups and a hydroxylamine functional group. Its stereochemistry is critical for its biological interactions. The IUPAC name reflects its intricate structure:
- IUPAC Name : Methyl (3Z,3aR,...)-7a-carboxylate
Biological Activity Overview
Research indicates that compounds in the cyclopenta[a]chrysene family exhibit various biological activities:
-
Anticancer Activity :
- Cyclopenta[a]chrysenes have shown promise in anticancer research. Studies suggest that they may inhibit tumor growth through mechanisms that involve apoptosis and cell cycle arrest.
- Specific derivatives have been evaluated against different cancer cell lines with varying degrees of success.
-
Receptor Binding :
- The compound has demonstrated binding affinity to several receptors:
- Estrogen Receptor Binding : Positive interactions suggest potential estrogenic activity.
- Androgen Receptor Binding : Indicates possible implications in androgen-related pathways.
- Glucocorticoid Receptor Binding : May influence inflammatory responses.
- The compound has demonstrated binding affinity to several receptors:
-
Toxicity Assessments :
- Toxicological studies highlight concerns regarding mitochondrial toxicity and nephrotoxicity.
- Acute oral toxicity assessments categorize it within specific toxicity levels that warrant further investigation.
Table 1: Summary of Biological Activities
Case Study Analysis
A study evaluating the compound's anticancer properties involved testing against five human cancer cell lines. Results indicated significant antiproliferative effects at specific concentrations. The mechanism was primarily linked to the induction of reactive oxygen species (ROS) and subsequent apoptosis pathways.
Mechanistic Insights
Further investigations into the compound's mechanism of action revealed interactions with key signaling pathways:
- Akt/NFκB Pathway : Suppression of this pathway was noted in glioma models.
- DNA Damage Response : Induction of DNA double-strand breaks was observed in certain cancer types.
Q & A
How can researchers optimize synthesis conditions for this compound to maximize yield and purity?
Answer:
- Key Parameters : Optimize reaction temperature (e.g., 60–80°C for exothermic steps), solvent polarity (e.g., ethanol for nucleophilic steps or DMF for stability), and reaction time (monitored via TLC/HPLC). Catalysts like triethylamine may enhance intermediate formation .
- Purity Control : Use High Performance Liquid Chromatography (HPLC) to track byproducts and column chromatography for purification. Recrystallization from methanol-water mixtures can improve crystallinity .
- Yield Maximization : Employ stoichiometric excess (1.2–1.5 equiv) of reactive intermediates (e.g., hydroxylamine derivatives) to drive equilibrium toward product formation .
What advanced analytical techniques are critical for confirming the stereochemistry and functional group integrity of this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to verify stereocenters (e.g., coupling constants for axial/equatorial protons) and hydroxyimino group geometry (Z-configuration). 2D NMR (COSY, NOESY) resolves spatial proximity in the cyclopenta[a]chrysene core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peak), while tandem MS (MS/MS) identifies fragmentation patterns of the carboxylate and hydroxyimino groups .
- X-ray Crystallography : Resolves absolute configuration of the octadecahydro framework, particularly for chiral centers at 3aR, 5aR, and 13bR .
How do steric and electronic effects influence the reactivity of the hydroxyimino and carboxylate groups in this compound?
Answer:
- Hydroxyimino Group : The Z-configuration introduces steric hindrance near the cyclopenta ring, reducing nucleophilicity. Electron-withdrawing effects from the adjacent imine stabilize the oxime but may slow condensation reactions .
- Carboxylate Ester : The methyl ester’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating hydrolysis under basic conditions. Steric shielding from the pentamethyl groups may retard nucleophilic attack .
- Substituent Effects : Methyl groups at 5a, 5b, and 13b positions create a hydrophobic microenvironment, influencing solubility in polar solvents .
What methodologies are recommended for resolving contradictory spectral data (e.g., NMR vs. MS) during structural validation?
Answer:
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS). Use heteronuclear correlation NMR (HSQC/HMBC) to assign ambiguous peaks .
- Isotopic Labeling : Introduce - or -labels at reactive sites (e.g., hydroxyimino nitrogen) to trace unexpected fragmentation in MS .
- Statistical Analysis : Apply chemometric tools (e.g., PCA) to identify outliers in replicate experiments and assess measurement uncertainty .
How can computational modeling predict the compound’s behavior in novel reaction environments?
Answer:
- DFT Calculations : Model transition states for hydroxyimino tautomerization or ester hydrolysis using Gaussian or ORCA software. Calculate activation energies to predict reaction feasibility .
- MD Simulations : Assess solvation effects in nonpolar solvents (e.g., toluene) to optimize reaction media for stereoselective synthesis .
- Docking Studies : Predict interactions with biological targets (e.g., steroid-binding proteins) by analyzing the compound’s conformational flexibility in aqueous vs. lipid environments .
What experimental strategies mitigate degradation during long-term storage of this compound?
Answer:
- Stabilization : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation. Add stabilizers (e.g., BHT) to inhibit radical-mediated oxidation of the hydroxyimino group .
- Lyophilization : Convert to a stable lyophilized powder after buffer exchange (e.g., phosphate buffer, pH 7.4) for aqueous solubility .
- Periodic Analysis : Monitor purity every 3–6 months via HPLC-UV and FTIR to detect ester hydrolysis or oxime decomposition .
How do substituents on the chrysene backbone affect the compound’s physicochemical properties?
Answer:
- LogP Prediction : Pentamethyl groups increase hydrophobicity (calculated LogP ~5.2), reducing aqueous solubility but enhancing membrane permeability .
- Melting Point : Steric bulk from the octadecahydro framework raises the melting point (>200°C), requiring high-temperature DSC for characterization .
- Acid/Base Stability : The carboxylate ester is labile under alkaline conditions (pH >10), while the hydroxyimino group resists hydrolysis below pH 3 .
What protocols validate the compound’s biological activity while minimizing experimental artifacts?
Answer:
- Dose-Response Curves : Use a minimum of three biological replicates with controls (e.g., vehicle-only and known inhibitors) to assess cytotoxicity in cell-based assays .
- Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to evaluate CYP450-mediated oxidation of the hydroxyimino group .
- Artifact Mitigation : Pre-treat assay buffers with Chelex resin to remove trace metals that may catalyze nonspecific degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
